molecular formula C15H13NO3 B1286758 2'-Acetamidobiphenyl-3-carboxylic acid CAS No. 855756-90-0

2'-Acetamidobiphenyl-3-carboxylic acid

Cat. No.: B1286758
CAS No.: 855756-90-0
M. Wt: 255.27 g/mol
InChI Key: VFGSKBFJJVRRQN-UHFFFAOYSA-N
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Description

2’-Acetamidobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of an acetamido group attached to a biphenyl structure, which also contains a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetamidobiphenyl-3-carboxylic acid typically involves the acylation of biphenyl derivatives. One common method includes the reaction of 2’-aminobiphenyl-3-carboxylic acid with acetic anhydride under acidic conditions. The reaction proceeds as follows:

  • Dissolve 2’-aminobiphenyl-3-carboxylic acid in a suitable solvent such as acetic acid.
  • Add acetic anhydride to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding water.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: Industrial production of 2’-Acetamidobiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2’-Acetamidobiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the acetamido group.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 2’-aminobiphenyl-3-carboxylic acid.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2’-Acetamidobiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2’-Acetamidobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme function and signaling pathways.

Comparison with Similar Compounds

    2’-Aminobiphenyl-3-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.

    2’-Acetamidobiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    2’-Acetamidobiphenyl-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness: 2’-Acetamidobiphenyl-3-carboxylic acid is unique due to the specific positioning of the acetamido and carboxylic acid groups on the biphenyl structure. This arrangement allows for distinct chemical reactivity and interactions, making it valuable in various applications.

Properties

IUPAC Name

3-(2-acetamidophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGSKBFJJVRRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602492
Record name 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855756-90-0
Record name 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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